molecular formula C8H8O4 B7802402 Homogentisic acid CAS No. 71694-00-3

Homogentisic acid

Cat. No.: B7802402
CAS No.: 71694-00-3
M. Wt: 168.15 g/mol
InChI Key: IGMNYECMUMZDDF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Homogentisic acid can be synthesized through the oxidation of gentisic acid using strong oxidizing agents such as sodium hypochlorite in the presence of sodium hydroxide . The reaction typically involves the addition of sodium hypochlorite pentahydrate to a solution of gentisic acid in sodium hydroxide, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound often involves the microbial fermentation of specific strains of bacteria or yeast that can metabolize phenylalanine or tyrosine to produce this compound. This method is advantageous due to its efficiency and the ability to produce this compound in large quantities .

Chemical Reactions Analysis

Types of Reactions: Homogentisic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. One of the most notable reactions is its oxidation to benzoquinone acetic acid, which occurs in the presence of strong oxidizing agents .

Common Reagents and Conditions:

    Oxidation: Sodium hypochlorite in the presence of sodium hydroxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst.

    Substitution: Electrophilic aromatic substitution reactions using halogens or nitrating agents.

Major Products Formed:

Scientific Research Applications

Homogentisic acid has a wide range of applications in scientific research:

Mechanism of Action

Homogentisic acid exerts its effects primarily through its role in the catabolism of aromatic amino acids. It is produced from 4-hydroxyphenylpyruvate by the enzyme 4-hydroxyphenylpyruvate dioxygenase. In individuals with alkaptonuria, the deficiency of homogentisate 1,2-dioxygenase leads to the accumulation of this compound, which subsequently polymerizes to form ochronotic pigments that deposit in connective tissues .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its dual hydroxyl groups on the phenyl ring, which confer distinct chemical reactivity and biological roles. Its involvement in metabolic disorders like alkaptonuria and its potential as an antibacterial agent further highlight its uniqueness compared to similar compounds .

Properties

IUPAC Name

2-(2,5-dihydroxyphenyl)acetic acid
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InChI

InChI=1S/C8H8O4/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3,9-10H,4H2,(H,11,12)
Source PubChem
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InChI Key

IGMNYECMUMZDDF-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)CC(=O)O)O
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Molecular Formula

C8H8O4
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DSSTOX Substance ID

DTXSID1060005
Record name 2,5-Dihydroxybenzeneacetic acid
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Molecular Weight

168.15 g/mol
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Physical Description

Beige crystalline solid; [Sigma-Aldrich MSDS], Solid
Record name Homogentisic acid
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Solubility

850 mg/mL at 25 °C
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Vapor Pressure

0.00000082 [mmHg]
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CAS No.

451-13-8, 71694-00-3
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Record name HOMOGENTISIC ACID
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Melting Point

153 °C
Record name Homogentisic acid
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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